molecular formula C13H8O3 B3002612 Naphtho[2,1-b]furan-2-carboxylic acid CAS No. 5656-67-7

Naphtho[2,1-b]furan-2-carboxylic acid

Cat. No.: B3002612
CAS No.: 5656-67-7
M. Wt: 212.20 g/mol
InChI Key: QVRZMUFOHNANGY-UHFFFAOYSA-N
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Description

The compound “CL-209332” is known as cis-Dichlorobis(ethylenediamine)cobalt(III) chloride. It is a coordination complex with the chemical formula [CoCl₂(en)₂]Cl, where “en” stands for ethylenediamine. This compound is a violet diamagnetic solid that is soluble in water. It consists of a cationic coordination complex and a chloride anion .

Scientific Research Applications

cis-Dichlorobis(ethylenediamine)cobalt(III) chloride has a wide range of scientific research applications:

Safety and Hazards

The safety information for “Naphtho[2,1-b]furan-2-carboxylic acid” includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Further studies focusing on the improvement of the pharmacokinetic properties of the linked naphtho [1,2- b ]furan-2-carboxamides–piperidinylphenylacetamides are now in progress .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Dichlorobis(ethylenediamine)cobalt(III) chloride is synthesized by heating a solution of trans-Dichlorobis(ethylenediamine)cobalt(III) chloride. The reaction typically involves using a steam bath to facilitate the conversion from the trans to the cis isomer. The racemic mixture can be resolved into two enantiomers (Λ and Δ) by forming the d-α-bromocamphor-π-sulfonate salt. The diastereomeric salts are then separated by recrystallization and converted back to the chloride salt by reacting with ice-cold hydrochloric acid .

Industrial Production Methods

Industrial production methods for cis-Dichlorobis(ethylenediamine)cobalt(III) chloride are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure the desired isomer is obtained. The use of steam baths and recrystallization techniques are scaled up to accommodate industrial quantities.

Chemical Reactions Analysis

Types of Reactions

cis-Dichlorobis(ethylenediamine)cobalt(III) chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ions in the complex can be substituted by other ligands.

    Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.

    Ion Exchange Reactions: One of the chloride ions readily undergoes ion exchange.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other ligands such as ammonia or phosphines. The reactions are typically carried out in aqueous or organic solvents.

    Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Ion Exchange Reactions: Ion exchange resins or solutions containing different anions are used.

Major Products Formed

    Substitution Reactions: The major products are new coordination complexes with different ligands.

    Oxidation-Reduction Reactions: The products include cobalt complexes in different oxidation states.

    Ion Exchange Reactions: The products are new salts with different anions.

Comparison with Similar Compounds

cis-Dichlorobis(ethylenediamine)cobalt(III) chloride can be compared with other similar compounds, such as:

The uniqueness of cis-Dichlorobis(ethylenediamine)cobalt(III) chloride lies in its specific stereochemistry and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

benzo[e][1]benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRZMUFOHNANGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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